N-(3,4-dichlorophenyl)-4-methoxy-3-nitrobenzenesulfonamide
Overview
Description
“N-(3,4-dichlorophenyl)-4-methoxy-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a sulfonamide group, which is a common feature in many pharmaceutical drugs . The presence of the nitro group and methoxy group could potentially give this compound unique reactivity compared to other sulfonamides.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate dichlorophenyl and nitrobenzene derivatives. A possible method could involve the reaction of 3,4-dichloroaniline with 4-methoxy-3-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the sulfonamide group attached to the 3,4-dichlorophenyl and 4-methoxy-3-nitrobenzene moieties. Techniques such as X-ray crystallography, NMR, and IR spectroscopy could be used to analyze the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-withdrawing nitro and sulfonyl groups, and the electron-donating methoxy group. It could undergo various reactions such as reduction, hydrolysis, and others depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as solubility, melting point, and stability could be influenced by the presence of the dichlorophenyl, methoxy, nitro, and sulfonamide groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methoxy-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O5S/c1-22-13-5-3-9(7-12(13)17(18)19)23(20,21)16-8-2-4-10(14)11(15)6-8/h2-7,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUJYIQJCSSYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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